REACTION_CXSMILES
|
[CH:1]([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=[CH2:2].C(N1CCCC1=O)=C.[C:17]([O:22][CH2:23][CH2:24]OC(=O)C(C)=C)(=[O:21])[C:18](C)=C.C(N1CCCC1=O)=C.C(OCCCCCCCCCCCC)(=O)C(C)=C>C1CCCCC1.C(OOC(=O)CCCCCCCCCCC)(=O)CCCCCCCCCCC>[CH:1]([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=[CH2:2].[C:17]([O:22][CH:23]=[CH2:24])(=[O:21])[CH3:18] |f:1.2,3.4,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Name
|
vinylpyrrolidone ethylene glycol dimethacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O.C(C(=C)C)(=O)OCCOC(C(=C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Name
|
vinylpyrrolidone lauryl methacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O.C(C(=C)C)(=O)OCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
polytetrafluoroethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(F)(F)[*:1])(F)[*:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
CUSTOM
|
Details
|
The resultant thin film was dried at 60° C. in a forced air oven
|
Type
|
WASH
|
Details
|
washed free of residual monomer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
if any, with petroleum ether and redried in vacuo at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N1C(CCC1)=O.C(C)(=O)OC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |